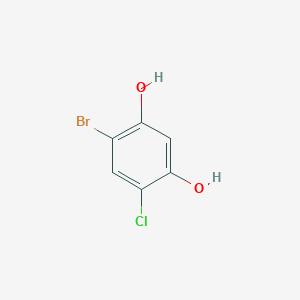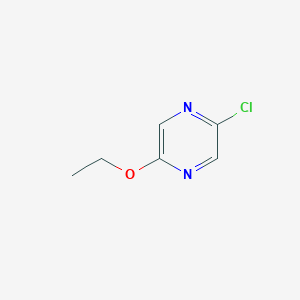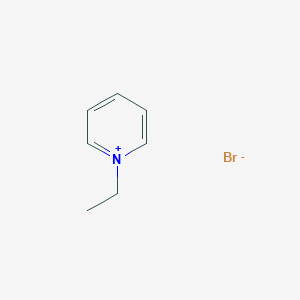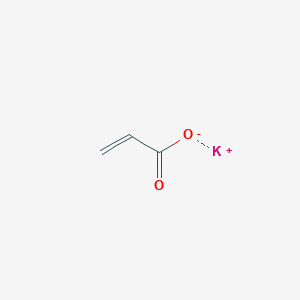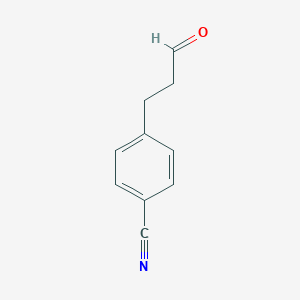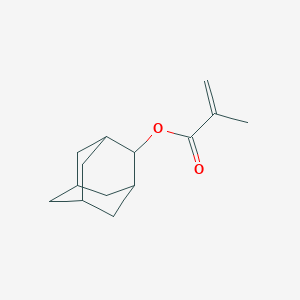
2-Adamantyl methacrylate
概要
説明
2-Adamantyl methacrylate is a chemical compound that belongs to the class of methacrylate esters. It is derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its high thermal stability and rigidity, making it a valuable monomer in the synthesis of polymers with enhanced mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantyl methacrylate typically involves the esterification of 2-adamantanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: 2-Adamantyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-adamantanol and methacrylic acid.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products:
Polymerization: Produces poly(this compound) with high thermal stability and rigidity.
Hydrolysis: Yields 2-adamantanol and methacrylic acid.
Substitution: Results in the formation of substituted methacrylate derivatives.
科学的研究の応用
2-Adamantyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers with enhanced mechanical and thermal properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems due to its biocompatibility.
Medicine: Explored for use in dental materials and bone cements owing to its rigidity and stability.
Industry: Utilized in the production of coatings, adhesives, and optical materials with superior durability and resistance to environmental factors.
作用機序
The mechanism of action of 2-Adamantyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The rigid adamantyl group imparts high thermal stability and mechanical strength to the resulting polymers. In biological applications, its biocompatibility and low toxicity make it suitable for use in medical devices and drug delivery systems.
類似化合物との比較
- 1-Adamantyl methacrylate
- 3-Hydroxy-1-adamantyl methacrylate
- 2-Methyl-2-adamantyl methacrylate
Comparison: 2-Adamantyl methacrylate is unique due to its specific structural configuration, which provides a balance of rigidity and flexibility. Compared to 1-Adamantyl methacrylate, it offers better thermal stability and mechanical properties. The presence of the adamantyl group in this compound also enhances its resistance to degradation and environmental factors, making it more suitable for high-performance applications.
特性
IUPAC Name |
2-adamantyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOZSFQHREDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476350 | |
| Record name | 2-ADAMANTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133682-15-2 | |
| Record name | 2-ADAMANTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


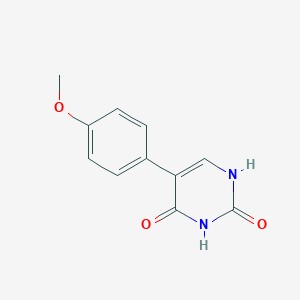
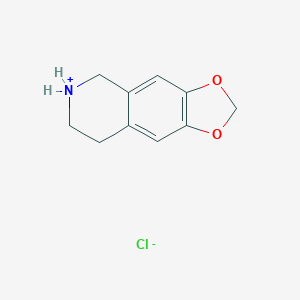
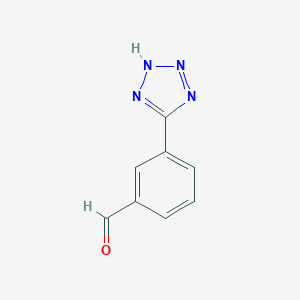

![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
